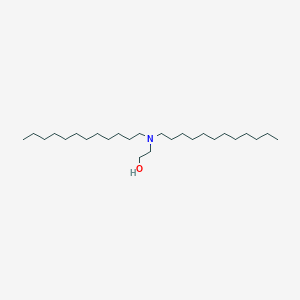
Dimethyl 1,4-dioxooctahydropentalene-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H14O6. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves specific reaction conditions and routes. One common method includes the reaction of appropriate precursors under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to ensure high yield and purity .
Chemical Reactions Analysis
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Industrial applications include its use as an intermediate in the production of various chemicals .
Mechanism of Action
The mechanism of action of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the context of its use .
Comparison with Similar Compounds
Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate can be compared with similar compounds such as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds share structural similarities but differ in their specific properties and applications .
Properties
CAS No. |
63569-70-0 |
|---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
dimethyl 3,6-dioxo-1,2,3a,4,5,6a-hexahydropentalene-2,5-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-17-11(15)7-3-5-6(9(7)13)4-8(10(5)14)12(16)18-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
JWSDLMRGFPUVFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2C(C1=O)CC(C2=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


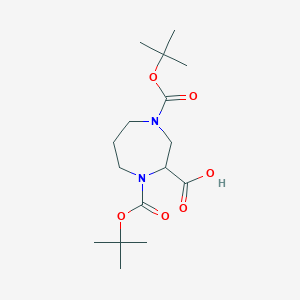

![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)
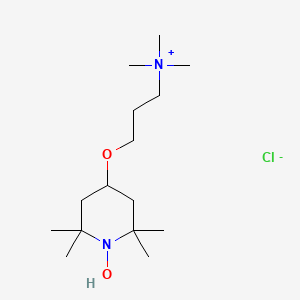
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)

![2-chloro-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;hydrochloride](/img/structure/B14010169.png)
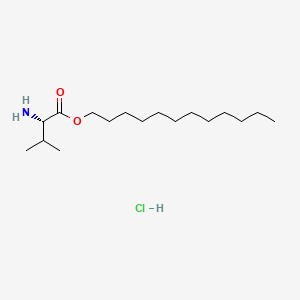
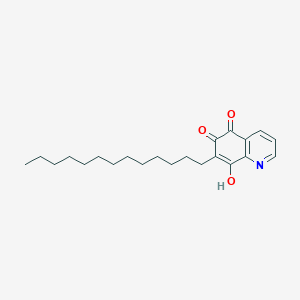
![Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate](/img/structure/B14010175.png)
![6-[(4-chlorophenyl)methylsulfanyl]-7H-purin-2-amine](/img/structure/B14010176.png)

